REACTION_CXSMILES
|
C1(O)C=CC=CC=1.[C:8](C1C=CC=CC=1O)([CH2:11][CH3:12])([CH3:10])[CH3:9].C(C1C=CC(O)=CC=1)(CC)(C)C.[C:32]([C:37]1[CH:42]=[C:41]([C:43]([CH2:46][CH3:47])([CH3:45])[CH3:44])[CH:40]=[CH:39][C:38]=1[OH:48])([CH2:35][CH3:36])([CH3:34])[CH3:33]>>[C:32]([C:37]1[CH:42]=[C:41]([C:43]([CH2:46][CH3:47])([CH3:45])[CH3:44])[CH:40]=[C:39]([C:8]([CH2:11][CH3:12])([CH3:10])[CH3:9])[C:38]=1[OH:48])([CH2:35][CH3:36])([CH3:34])[CH3:33]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)C1=C(C=CC(=C1)C(C)(C)CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
" (produced by Shokubai Kasei Kogyo Co., Ltd.) which
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)C1=C(C(=CC(=C1)C(C)(C)CC)C(C)(C)CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.01 g | |
YIELD: PERCENTYIELD | 0.3% | |
YIELD: CALCULATEDPERCENTYIELD | 10.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |